molecular formula C12H14N4OS B2560989 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1795444-01-7

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2560989
CAS No.: 1795444-01-7
M. Wt: 262.33
InChI Key: GFIDISCRPXGBTM-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a chemical reagent designed for research applications, particularly in medicinal chemistry and early drug discovery. This compound features a hybrid heterocyclic architecture, incorporating both a 1,2,3-triazole and a methyl-substituted thiophene ring, connected through a pyrrolidine methanone core. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, widely utilized in the synthesis of compounds for pharmaceutical research due to its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for target engagement . This structural motif is frequently employed in "click chemistry" applications for the efficient assembly of molecular libraries . The inclusion of the thiophene ring, a common pharmacophore, further enhances the potential of this molecule as a valuable building block for constructing novel compounds intended for biological screening . As a screening compound, it is intended for use in the identification and optimization of lead molecules with potential pharmacological activity. Researchers can employ this reagent in the design and synthesis of complex molecules targeting various biological pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-9-6-11(18-8-9)12(17)15-4-2-10(7-15)16-5-3-13-14-16/h3,5-6,8,10H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIDISCRPXGBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structure of the compound features:

  • Triazole Ring : Known for its ability to coordinate with metal ions and influence enzymatic activity.
  • Pyrrolidine Ring : Imparts structural stability and can enhance bioactivity.
  • Thienyl Group : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The biological activity can be attributed to its ability to interact with specific molecular targets, influencing various cellular processes.

1. Antimicrobial Activity

Studies have demonstrated that the compound shows significant antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival.

2. Anticancer Activity

Research indicates that the compound may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and interfering with cell cycle progression. This is particularly relevant in cancer cells that exhibit aberrant signaling pathways.

The proposed mechanisms of action include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Signal Transduction Modulation : It can influence pathways such as PI3K/AKT/mTOR, which are critical in tumor growth and progression.

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone resulted in a dose-dependent reduction in viability of human cancer cell lines. The study reported an IC50 value indicating effective inhibition at micromolar concentrations.

Case Study 2: Antimicrobial Properties

A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) within the range of clinically relevant antibiotics, suggesting its potential as a therapeutic agent.

Data Tables

Activity Type Target IC50/MIC Values Reference
AnticancerVarious Cancer Lines5 µM (IC50)
AntimicrobialE. coli32 µg/mL (MIC)
S. aureus16 µg/mL (MIC)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 7a (Molecules, 2012)
  • Substituents: 5-Amino-3-hydroxy-1H-pyrazol-1-yl and 2,4-diamino-3-cyanothiophene-5-yl.
  • Synthesis: Condensation reaction in 1,4-dioxane with malononitrile and sulfur .
  • Key Differences: Replaces the triazole-pyrrolidine group with a pyrazolyl ring and substitutes the 4-methylthiophene with a cyanothiophene.
Example 62 (Patent US12/036594)
  • Substituents : Pyrazolo[3,4-d]pyrimidin-1-yl and 5-methylthiophen-2-yl.
  • Synthesis : Suzuki coupling using a boronic acid derivative and Pd catalyst.
  • Key Differences : Incorporates a pyrazolo-pyrimidine core instead of triazole-pyrrolidine. The pyrimidine ring may increase rigidity and hydrogen-bonding capacity, influencing target selectivity .
Compound 1 (Leiden University, 2025)
  • Substituents : Complex triazole, fluorophenyl, and diazaborininyl groups.
  • Synthesis : CuAAC "click chemistry" for triazole formation.
  • Key Differences : The triazole is part of a larger, multi-ring system with fluorine atoms, enhancing metabolic stability and electronic effects. This contrasts with the simpler triazole-pyrrolidine in the target compound .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Mass (M+1) Characterization Methods
Target Compound Not reported Not reported Likely NMR, HRMS, HPLC
Example 62 227–230 560.2 Mass spectrometry, MP analysis
Compound 1 Not reported 1139.5076 HRMS, TLC, column chromatography
  • Melting Points : Example 62’s high melting point (227–230°C) suggests strong intermolecular forces due to its pyrimidine and aromatic thiophene groups. The target compound’s melting point is likely lower due to the flexible pyrrolidine .
  • Mass Spectrometry : HRMS is consistently used for confirmation, as seen in Compound 1 (Δ < 0.0031 Da between calculated and observed mass) .

Functional Implications

  • Triazole vs. Pyrazole/Pyrimidine : The triazole in the target compound offers distinct hydrogen-bonding and dipole interactions compared to pyrazole (Compound 7a) or pyrimidine (Example 62), which may alter binding affinities in biological targets .

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